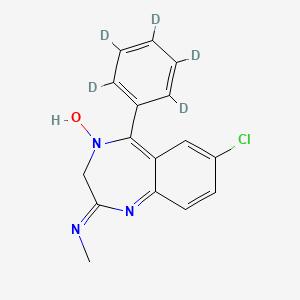

Chlordiazepoxide-d5 (phenyl-d5)

Overview

Description

Chlordiazepoxide-d5, also known as 7-Chloro-N-methyl-5-(phenyl-d5)-3H-1,4-benzodiazepin-2-amine 4-oxide, is a benzodiazepine derivative . It is used for the short-term treatment of anxiety or management of acute alcohol withdrawal syndrome .

Molecular Structure Analysis

The molecular formula of Chlordiazepoxide-d5 is C16H14ClN3O . The IUPAC name is 7-Chloro-2-methylamino-5-phenyl-3H-1,4-benzodiazepine-4-oxide . The molecular weight is 299.755 .Physical And Chemical Properties Analysis

Chlordiazepoxide-d5 is a stable-labeled internal standard . More specific physical and chemical properties are not detailed in the sources retrieved.Scientific Research Applications

Metabolic Studies

Chlordiazepoxide undergoes N-demethylation to form various metabolites. These metabolites have been studied in different species, including rats, dogs, and humans. For instance, Schwartz and Postma (1966) found that pretreatment of rats with phenobarbital increased the metabolism of chlordiazepoxide to its metabolite D-M. Similarly, Schwartz, Vane, and Postma (1968) identified four rat urinary metabolites of chlordiazepoxide, all with a hydroxyl function in the C-5 phenyl ring (Schwartz & Postma, 1966)(Schwartz, Vane, & Postma, 1968).

Analytical Techniques

Various analytical techniques have been developed for detecting and quantifying chlordiazepoxide and its metabolites. El-hefnawey et al. (2004) investigated the electrochemical behavior of chlordiazepoxide at a mercury electrode. This study provided insights into the reduction processes of chlordiazepoxide and its potential for quantification in pharmaceutical forms and human serum (El-hefnawey et al., 2004).

Metabolite Identification

Identification of chlordiazepoxide metabolites is crucial in understanding its pharmacokinetics and pharmacodynamics. Koechlin et al. (1965) studied the metabolic fate of C14-labeled chlordiazepoxide in man, dog, and rat, revealing extensive metabolic degradation with species-specific pathways (Koechlin et al., 1965).

Radiopharmaceutical Potential

The radiolabeling of chlordiazepoxide with isotopes like 131I has been explored to understand its distribution in biological systems. Ünak et al. (2002) investigated the radiopharmaceutical potential of 131I labeled chlordiazepoxide in rats, providing insights into its biodistribution (Ünak et al., 2002).

Impurity Analysis

The identification and quantification of impurities in chlordiazepoxide formulations are essential for ensuring drug quality and safety. Butterfield et al. (1977) developed a high-performance liquid chromatographic procedure for determining chlordiazepoxide and its common impurities in pharmaceutical formulations (Butterfield et al., 1977).

Mechanism of Action

Target of Action

Chlordiazepoxide-d5 primarily targets the GABA (A) receptor complexes within the central nervous system . These receptors are located at several sites, including the limbic system and reticular formation . The GABA (A) receptors play a crucial role in inhibitory neurotransmission, contributing to the regulation of neuronal excitability throughout the nervous system .

Mode of Action

Chlordiazepoxide-d5 binds to stereospecific benzodiazepine (BZD) binding sites on the GABA (A) receptor complexes . This binding enhances the inhibitory effects of GABA, an inhibitory neurotransmitter, by increasing its binding to the GABA (A) receptor . This results in a decrease in neuronal excitability, contributing to the drug’s anxiolytic, sedative, and anticonvulsant effects .

Biochemical Pathways

The metabolic pathway of Chlordiazepoxide-d5 is complex. The drug is biotransformed into a succession of pharmacologically active products: desmethylchlordiazepoxide, demoxepam, desmethyldiazepam, and oxazepam . These metabolites further interact with GABA (A) receptors, contributing to the overall pharmacological effects of the drug .

Pharmacokinetics

Chlordiazepoxide-d5 exhibits a half-life of 5 to 30 hours in healthy individuals . It is extensively metabolized in the liver, with a hepatic extraction ratio well under 5% . The drug is rapidly and completely absorbed when administered orally . Intramuscular injection can result in slow and erratic absorption . Multiple-dose therapy with Chlordiazepoxide-d5 can result in the accumulation of the parent compound and its active metabolites .

Result of Action

The binding of Chlordiazepoxide-d5 to GABA (A) receptors enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability . This results in the drug’s anxiolytic, sedative, appetite-stimulating, and weak analgesic actions . It also seems to block EEG arousal from stimulation in the brain stem reticular formation .

Action Environment

The action of Chlordiazepoxide-d5 can be influenced by various environmental factors. For instance, the clearance of Chlordiazepoxide-d5 is reduced and its half-life is prolonged in the elderly, in those with cirrhosis, and in those receiving concurrent disulfiram therapy . Furthermore, the drug’s absorption can be affected by the route of administration, with oral administration leading to rapid and complete absorption, while intramuscular injection can result in slow and erratic absorption .

Safety and Hazards

Future Directions

While specific future directions for Chlordiazepoxide-d5 are not detailed in the sources retrieved, it is worth noting that Chlordiazepoxide and other benzodiazepines were initially accepted with widespread public approval but were followed with widespread public disapproval and recommendations for more restrictive medical guidelines for its use . This suggests that future research and development in this area may focus on addressing these concerns.

properties

IUPAC Name |

7-chloro-4-hydroxy-N-methyl-5-(2,3,4,5,6-pentadeuteriophenyl)-3H-1,4-benzodiazepin-2-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-18-15-10-20(21)16(11-5-3-2-4-6-11)13-9-12(17)7-8-14(13)19-15/h2-9,21H,10H2,1H3/i2D,3D,4D,5D,6D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUCORZSTKDOEKQ-VIQYUKPQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CN(C(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C3C=C(C=CC3=NC(=NC)CN2O)Cl)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661863 | |

| Record name | (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65891-81-8 | |

| Record name | (2Z)-7-Chloro-2-(methylimino)-5-(~2~H_5_)phenyl-2,3-dihydro-4H-1,4-benzodiazepin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65891-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

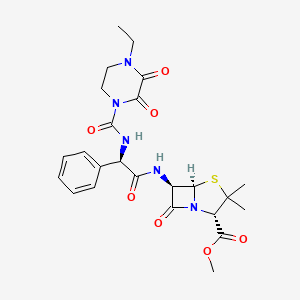

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-ethoxyphenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3329974.png)

![4-Aminothieno[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3329997.png)

![8-methyl-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B3330029.png)

![6-[(Carboxymethyl)amino]-6-oxohexanoic acid](/img/structure/B3330062.png)